molecular formula C23H31Cl2NO3 B1671314 Estramustin CAS No. 2998-57-4

Estramustin

Katalognummer: B1671314
CAS-Nummer: 2998-57-4
Molekulargewicht: 440.4 g/mol
InChI-Schlüssel: FRPJXPJMRWBBIH-RBRWEJTLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Prostate Cancer Treatment

Estramustine is primarily indicated for managing metastatic and progressive prostate cancer. Its efficacy is enhanced when combined with other chemotherapeutics:

  • Combination with Docetaxel : Clinical studies have demonstrated that combining estramustine with docetaxel significantly improves patient outcomes, including increased prostate-specific antigen (PSA) response rates and overall survival .
  • Combination with Vinblastine : A Phase II trial showed that the combination of estramustine and vinblastine resulted in a PSA decrease of at least 50% in 61.1% of patients, indicating a substantial therapeutic response .

Second-Line Treatment Strategy

Estramustine has been explored as a second-line treatment option for patients who have developed resistance to initial hormone therapy. It has shown promise in improving quality of life and prolonging survival in these patients .

Case Study: Estramustine and Docetaxel

A study involving patients with hormone-resistant prostate cancer demonstrated that the combination therapy resulted in:

  • PSA Response Rates : Increased PSA response rates compared to regimens without estramustine.
  • Quality of Life Improvements : Patients reported enhanced quality of life metrics during treatment.
  • Survival Rates : Median survival was extended significantly when estramustine was part of the treatment regimen .

Case Study: Estramustine and Vinblastine

In another clinical trial focusing on hormone-refractory prostate cancer:

  • Overall Response Rate : The combination achieved an overall response rate of 30.5%, with significant pain relief reported by 42.9% of patients .
  • Tolerability : The combination was generally well tolerated, although there were reports of thromboembolic events .

Data Summary Tables

Combination Therapy Response Rate (%) Median Survival (weeks) Quality of Life Improvement
Estramustine + DocetaxelIncreased PSA responseExtended significantlyYes
Estramustine + Vinblastine30.544-50.9Yes

Wirkmechanismus

Target of Action

Estramustine, an antineoplastic agent used for the management of metastatic and/or progressive prostate cancer , primarily targets the Estrogen receptor beta . This receptor plays a crucial role in the regulation of many biological processes, including cell proliferation, differentiation, and apoptosis.

Mode of Action

Estramustine is a derivative of estradiol with a nitrogen mustard moiety, giving it alkylating properties . In vivo, the nitrogen mustard component becomes active and can alkylate DNA and other cellular components (such as tubulin components) of rapidly dividing cells . This causes DNA strand breaks or miscoding events . Due to the drug’s estrogen component, it can bind more selectively to active estrogen receptors .

Biochemical Pathways

The primary biochemical pathway affected by Estramustine involves the alkylation of DNA and other cellular components. This alkylation leads to DNA damage, particularly in rapidly dividing cancerous cells . The drug’s estrogen component also allows it to bind more selectively to active estrogen receptors , potentially affecting estrogen-mediated signaling pathways.

Pharmacokinetics

Estramustine’s pharmacokinetic properties include incomplete absorption , with metabolism initially occurring in the gastrointestinal tract, followed by hepatic oxidation and hydrolysis to estramustine, estromustine (an oxidized isomer of estramustine), estrone, and estradiol . The drug is primarily excreted in feces, with trace amounts found in urine . The time to peak is 2 to 3 hours, and the elimination half-life of estromustine is 13.6 hours .

Result of Action

The result of Estramustine’s action is the induction of DNA damage in rapidly dividing cancerous cells, leading to cell death and ideally, tumor shrinkage . This is achieved through the alkylation of DNA and other cellular components . The drug’s selective binding to active estrogen receptors due to its estrogen component also contributes to its antineoplastic effects .

Biochemische Analyse

Biochemical Properties

Estramustine, in vivo, becomes active and participates in the alkylation of DNA or other cellular components . This causes DNA damage in rapidly dividing cancerous cells leading to cell death .

Cellular Effects

Estramustine has demonstrated cytotoxic activity in vitro . It causes DNA damage in rapidly dividing cancerous cells leading to cell death and ideally, tumor shrinkage .

Molecular Mechanism

Estramustine exerts its effects at the molecular level through its alkylating properties . It can alkylate DNA and other cellular components of rapidly dividing cells, causing DNA strand breaks or misscoding events, leading to apoptosis and cell death .

Temporal Effects in Laboratory Settings

The effects of Estramustine over time in laboratory settings are currently being re-evaluated . This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Estramustine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Estramustine is involved in metabolic pathways that interact with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Estramustine within cells and tissues are currently under study . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Estramustine and any effects on its activity or function are currently under study . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Estramustin wird synthetisiert, indem das Amin (ClCH₂CH₂)₂NH mit Phosgen behandelt wird, um das Säurechlorid von Normustin zu erzeugen. Dieses Zwischenprodukt reagiert dann in Gegenwart einer Base mit der phenolischen Hydroxylgruppe von Estradiol, wodurch this compound entsteht . Industrielle Produktionsverfahren folgen ähnlichen Synthesewegen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Estramustin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen umfassen Oxidationsmittel für die Oxidation und wässrige Lösungen für die Hydrolyse. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Estromustin, Estradiol und verschiedene alkylierte DNA-Addukte .

Vergleich Mit ähnlichen Verbindungen

Estramustin ist aufgrund seiner dualen Eigenschaften als Östrogen und Stickstoff-Lost einzigartig. Ähnliche Verbindungen umfassen:

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, die Eigenschaften von Östrogen und Stickstoff-Lost zu kombinieren, wodurch es zu einem potenten Antineoplastikum wird .

Biologische Aktivität

Estramustine, a nitrogen mustard derivative of estradiol, is primarily used in the treatment of hormone-refractory prostate cancer. Its unique mechanism of action combines both anti-androgenic properties and cytotoxic effects, making it a significant player in cancer therapy. This article explores the biological activity of estramustine, supported by various research findings, case studies, and data tables.

Estramustine functions through several mechanisms:

  • Microtubule Disruption : Estramustine binds to microtubules, disrupting their assembly and thereby inhibiting cell division. This action is particularly effective against rapidly dividing cancer cells.
  • Androgen Receptor Antagonism : By competing with dihydrotestosterone for androgen receptors, estramustine reduces androgen-driven tumor growth.
  • Synergistic Effects : When combined with other chemotherapeutic agents, such as taxanes, estramustine enhances their efficacy through synergistic interactions .

In Vitro Studies

In a study examining the antiproliferative effects of platinum(IV)-estramustine prodrugs, researchers found that these compounds exhibited superior activity against various cancer cell lines at submicromolar concentrations. The dual-action nature of these prodrugs—targeting both microtubules and DNA—demonstrated enhanced cytotoxicity against prostate cancer cells compared to estramustine alone .

Clinical Studies

A randomized phase II clinical trial investigated the combination of docetaxel and estramustine in patients with metastatic prostate cancer. The results indicated improved overall survival rates and progression-free survival compared to docetaxel alone. The study highlighted the potential of estramustine to enhance the therapeutic effects of traditional chemotherapeutics .

Case Studies

  • Case Study: Combination Therapy
    • A patient with advanced prostate cancer received a regimen combining estramustine phosphate and etoposide. Following treatment, tumor markers decreased significantly, indicating a positive response to therapy .
  • Case Study: Radiation Enhancement
    • In another case involving palliative pelvic irradiation combined with estramustine phosphate, the treatment resulted in improved clinical symptoms and reduced tumor size, showcasing estramustine's role in enhancing radiation-induced cytotoxicity .

Table 1: Summary of Estramustine's Biological Activity

MechanismDescriptionReferences
Microtubule DisruptionInhibits cell division by disrupting microtubule assembly
Androgen Receptor AntagonismCompetes with dihydrotestosterone for receptor binding
Synergistic EffectsEnhances efficacy of other chemotherapeutics

Table 2: Clinical Outcomes from Estramustine Studies

Study TypeOutcome MeasureResult
Phase II TrialOverall SurvivalImproved compared to control
Combination Therapy Case StudyTumor Marker ReductionSignificant decrease post-treatment
Radiation Enhancement Case StudyClinical Symptom ImprovementNotable improvement observed

Eigenschaften

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-21,27H,2,4,6-13H2,1H3/t18-,19-,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPJXPJMRWBBIH-RBRWEJTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046458
Record name Estramustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Estramustine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.85e-04 g/L
Record name Estramustine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Estramustine is a derivative of estradiol with a nitrogen mustard moiety. This gives it alkylating properties. In vivo, the nitrogen mustard component is active and can alklyate DNA and other cellular components (such as tubulin components) of rapidly dividing cells. This causes DNA strandbreaks or misscoding events. This leads to apoptosis and cell death. Also, due to the drugs estrogen component, it can bind more selectively to active estrogen receptors.
Record name Estramustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01196
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

2998-57-4
Record name Estramustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2998-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estramustine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estramustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01196
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name estramustine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Estramustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estramustine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRAMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35LT29625A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Estramustine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

104.5 °C
Record name Estramustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01196
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Estramustine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Estramustine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Estramustine
Reactant of Route 3
Estramustine
Reactant of Route 4
Estramustine
Reactant of Route 5
Reactant of Route 5
Estramustine
Reactant of Route 6
Reactant of Route 6
Estramustine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.